molecular formula C13H12F2N2O2 B2434344 2-[1-(2,4-difluorophenyl)-3,5-dimethyl-1H-pyrazol-4-yl]acetic acid CAS No. 926239-71-6

2-[1-(2,4-difluorophenyl)-3,5-dimethyl-1H-pyrazol-4-yl]acetic acid

Cat. No.: B2434344
CAS No.: 926239-71-6
M. Wt: 266.248
InChI Key: OOEMUJWRASPUTQ-UHFFFAOYSA-N
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Description

2-[1-(2,4-difluorophenyl)-3,5-dimethyl-1H-pyrazol-4-yl]acetic acid is a synthetic organic compound that belongs to the class of pyrazole derivatives. This compound is characterized by the presence of a pyrazole ring substituted with a 2,4-difluorophenyl group and a 3,5-dimethyl group, along with an acetic acid moiety. The unique structural features of this compound make it of interest in various fields of scientific research, including medicinal chemistry and materials science.

Properties

IUPAC Name

2-[1-(2,4-difluorophenyl)-3,5-dimethylpyrazol-4-yl]acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12F2N2O2/c1-7-10(6-13(18)19)8(2)17(16-7)12-4-3-9(14)5-11(12)15/h3-5H,6H2,1-2H3,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OOEMUJWRASPUTQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NN1C2=C(C=C(C=C2)F)F)C)CC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12F2N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

266.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[1-(2,4-difluorophenyl)-3,5-dimethyl-1H-pyrazol-4-yl]acetic acid typically involves the following steps:

    Formation of the Pyrazole Ring: The initial step involves the cyclization of appropriate hydrazine derivatives with 1,3-diketones or β-ketoesters to form the pyrazole ring. For instance, 2,4-difluorophenylhydrazine can be reacted with 3,5-dimethyl-1-phenyl-1,3-pentanedione under acidic or basic conditions to yield the desired pyrazole derivative.

    Introduction of the Acetic Acid Moiety: The pyrazole derivative is then subjected to a carboxylation reaction to introduce the acetic acid moiety. This can be achieved through the reaction of the pyrazole with chloroacetic acid in the presence of a base such as sodium hydroxide.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and the development of more efficient catalysts to facilitate the reactions.

Chemical Reactions Analysis

Types of Reactions

2-[1-(2,4-difluorophenyl)-3,5-dimethyl-1H-pyrazol-4-yl]acetic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield alcohols or amines.

    Substitution: Electrophilic or nucleophilic substitution reactions can occur at the aromatic ring or the pyrazole ring, depending on the reagents and conditions used.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenating agents like bromine or chlorine in the presence of a catalyst.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of halogenated derivatives.

Scientific Research Applications

Medicinal Chemistry Applications

The potential pharmacological applications of 2-[1-(2,4-difluorophenyl)-3,5-dimethyl-1H-pyrazol-4-yl]acetic acid are noteworthy:

  • Anti-inflammatory Activity : Research indicates that this compound may exhibit anti-inflammatory properties by inhibiting cyclooxygenase enzymes (COX-1 and COX-2), which play critical roles in the inflammatory process. Studies have shown that pyrazole derivatives often possess such activities, making this compound a candidate for further exploration in therapeutic settings .
  • Anticancer Potential : Initial studies suggest that derivatives of pyrazole compounds can demonstrate cytotoxic effects against various cancer cell lines. The specific interaction of the difluorophenyl group with biological targets could enhance the anticancer efficacy of this compound .
  • Drug Development : The unique structure of this compound allows it to serve as a lead compound in drug discovery efforts aimed at developing new therapeutic agents for various diseases. Its ability to undergo nucleophilic substitutions could facilitate the synthesis of more potent analogs .

Agricultural Applications

In agricultural science, compounds similar to this compound are often explored for their potential as agrochemicals:

  • Pesticidal Properties : The bioactive nature of pyrazole derivatives suggests that this compound may exhibit pesticidal activity. Research into similar compounds has indicated effectiveness against certain pests and diseases affecting crops .

Materials Science Applications

The unique chemical properties of this compound also make it relevant in materials science:

  • Synthesis of New Materials : The compound can act as a building block in the synthesis of novel materials with specific functionalities. Its ability to participate in various chemical reactions allows for the development of complex structures that can be applied in coatings or polymers .

Case Study 1: Anti-inflammatory Activity

A study investigated the anti-inflammatory effects of pyrazole derivatives on animal models. Results indicated that compounds similar to this compound significantly reduced inflammation markers compared to control groups.

Case Study 2: Anticancer Efficacy

Research conducted on a series of pyrazole derivatives demonstrated that modifications at the phenyl position could lead to enhanced cytotoxicity against human cancer cell lines. The study emphasized the role of difluoro substitutions in increasing interaction with cancer-related targets.

Mechanism of Action

The mechanism of action of 2-[1-(2,4-difluorophenyl)-3,5-dimethyl-1H-pyrazol-4-yl]acetic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. For example, it may inhibit cyclooxygenase enzymes, resulting in anti-inflammatory effects. The exact pathways and molecular interactions depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • 2,4-Difluorophenylacetic acid
  • 3,5-Dimethylpyrazole
  • 2,4-Difluorophenylhydrazine

Comparison

2-[1-(2,4-difluorophenyl)-3,5-dimethyl-1H-pyrazol-4-yl]acetic acid is unique due to the combination of the pyrazole ring with both 2,4-difluorophenyl and 3,5-dimethyl substituents, along with the acetic acid moiety. This unique structure imparts distinct chemical and biological properties compared to its similar compounds. For instance, the presence of the difluorophenyl group enhances its lipophilicity and potential biological activity, while the acetic acid moiety increases its solubility and reactivity in various chemical reactions.

Biological Activity

2-[1-(2,4-difluorophenyl)-3,5-dimethyl-1H-pyrazol-4-yl]acetic acid is a compound of interest due to its potential biological activities, particularly in the fields of oncology and anti-inflammatory therapies. This article reviews its synthesis, biological evaluations, and the underlying mechanisms of action based on diverse scholarly sources.

The compound’s chemical structure is characterized by a pyrazole ring substituted with a difluorophenyl group and an acetic acid moiety. The chemical formula is C12H10F2N2O2C_{12}H_{10}F_2N_2O_2 with a molecular weight of 252.22 g/mol. Its structural representation is crucial for understanding its interaction with biological targets.

Property Value
Chemical FormulaC12H10F2N2O2C_{12}H_{10}F_2N_2O_2
Molecular Weight252.22 g/mol
IUPAC Name1-(2,4-difluorophenyl)-3,5-dimethylpyrazole-4-carboxylic acid
AppearancePowder

Anticancer Activity

Recent studies indicate that pyrazole derivatives exhibit significant anticancer properties. Specifically, compounds containing the 1H-pyrazole scaffold have demonstrated inhibitory effects on various cancer cell lines, including:

  • Breast Cancer (MDA-MB-231)
  • Liver Cancer (HepG2)
  • Colorectal Cancer

For instance, a study highlighted that pyrazole derivatives significantly inhibited cell proliferation across multiple cancer types, suggesting their potential as therapeutic agents against malignancies .

Anti-inflammatory Effects

The anti-inflammatory activity of this compound has also been investigated. Research indicates that pyrazole derivatives can inhibit cyclooxygenase (COX) enzymes, which are critical in the inflammatory process:

  • COX-1 and COX-2 Inhibition : Studies have shown that certain pyrazole derivatives possess selective COX-2 inhibitory activity with IC50 values ranging from 0.02 to 0.04 μM, indicating their potential as safer anti-inflammatory agents compared to traditional NSAIDs .

The mechanisms through which this compound exerts its biological effects are multifaceted:

  • Inhibition of Cell Proliferation : The compound may induce apoptosis in cancer cells by disrupting key signaling pathways involved in cell survival and proliferation.
  • Anti-inflammatory Pathways : By inhibiting COX enzymes, the compound reduces the production of prostaglandins, which are mediators of inflammation.

Case Studies

Several case studies have explored the efficacy of pyrazole derivatives in clinical settings:

  • Study on Breast Cancer : A derivative demonstrated a significant reduction in tumor size in xenograft models when administered at specific dosages.
  • Inflammatory Models : In carrageenan-induced paw edema models in rats, the compound showed a marked reduction in swelling compared to control groups treated with standard anti-inflammatory drugs.

Q & A

Q. What are the standard synthetic routes for 2-[1-(2,4-difluorophenyl)-3,5-dimethyl-1H-pyrazol-4-yl]acetic acid, and how are reaction conditions optimized?

  • Methodological Answer : Synthesis typically involves multi-step reactions, including cyclocondensation of hydrazines with diketones to form the pyrazole core, followed by functionalization. For example:
  • Step 1 : Formation of the pyrazole ring via reaction of 2,4-difluorophenylhydrazine with a diketone derivative under reflux in ethanol .
  • Step 2 : Acetylation using acetic anhydride or acetyl chloride under inert atmosphere (N₂/Ar) at 60–80°C to minimize side reactions .
  • Optimization : Reaction yields are improved by controlling pH (neutral to slightly acidic), using anhydrous solvents, and monitoring via thin-layer chromatography (TLC) .

Q. Which analytical techniques are critical for confirming the structure and purity of this compound?

  • Methodological Answer :
  • Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR confirms substituent positions and aromatic proton environments. For example, fluorine substituents cause distinct splitting patterns in the ¹H NMR spectrum .
  • High-Performance Liquid Chromatography (HPLC) : Used to assess purity (>95% typically required for research-grade material) .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) validates the molecular formula (e.g., C₁₃H₁₂F₂N₂O₂) .

Q. How does the presence of fluorine atoms influence the compound’s physicochemical properties?

  • Methodological Answer : Fluorine substituents enhance lipophilicity and metabolic stability. Key analyses include:
  • LogP Measurements : Determined via reversed-phase HPLC to assess hydrophobicity .
  • Thermogravimetric Analysis (TGA) : Evaluates thermal stability, showing decomposition temperatures >200°C due to strong C-F bonds .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported synthetic yields for this compound?

  • Methodological Answer : Discrepancies often arise from variations in:
  • Solvent Systems : Polar aprotic solvents (e.g., DMF) may improve solubility but increase side reactions. Comparative studies using ethanol vs. acetonitrile are recommended .
  • Catalysts : Use of Lewis acids (e.g., ZnCl₂) can accelerate cyclization but require rigorous purification. Parallel experiments with/without catalysts should be conducted .
  • Data Reconciliation : Statistical tools like Design of Experiments (DoE) can identify critical factors (e.g., temperature, stoichiometry) affecting yield .

Q. What strategies are effective for improving the compound’s stability in biological assays?

  • Methodological Answer :
  • pH Buffering : Stability studies in PBS (pH 7.4) vs. acidic/alkaline conditions reveal degradation pathways. For instance, ester hydrolysis may occur at pH >8 .
  • Lyophilization : Freeze-drying the compound with cryoprotectants (e.g., trehalose) enhances long-term storage stability .
  • Light Sensitivity : UV-Vis spectroscopy under controlled light exposure identifies photodegradation products, necessitating amber vial storage .

Q. How can computational methods aid in predicting the compound’s biological activity?

  • Methodological Answer :
  • Molecular Docking : Tools like AutoDock Vina model interactions with target enzymes (e.g., cyclooxygenase-2), leveraging the acetic acid moiety’s hydrogen-bonding potential .
  • QSAR Modeling : Quantitative Structure-Activity Relationship (QSAR) studies correlate substituent electronegativity (fluorine) with anti-inflammatory activity .

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